molecular formula C7H13N5 B8764220 4-(1-methyl-1H-tetrazol-5-yl)-piperidine

4-(1-methyl-1H-tetrazol-5-yl)-piperidine

Cat. No.: B8764220
M. Wt: 167.21 g/mol
InChI Key: BMTDIQWEYQKVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Piperidine (B6355638) Ring Systems in Pharmacologically Active Compounds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. semanticscholar.orghilarispublisher.com Its prevalence has led to its designation as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. rdd.edu.iq This versatility stems from the piperidine ring's unique conformational flexibility and its ability to present substituents in well-defined spatial orientations, thereby facilitating precise interactions with biological macromolecules. rdd.edu.iq

The significance of the piperidine ring system is underscored by its presence in a wide array of FDA-approved drugs targeting a diverse range of therapeutic areas. isfcppharmaspire.comresearchgate.net These include antipsychotics, analgesics, antihistamines, and anticancer agents. semanticscholar.orgisfcppharmaspire.comnih.gov The basic nitrogen atom of the piperidine ring is often crucial for biological activity, as it can be protonated at physiological pH, enabling ionic interactions with receptor sites. nih.gov Furthermore, the piperidine scaffold provides a robust framework for chemical modification, allowing medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Moiety

Drug NameTherapeutic Class
Methylphenidate Stimulant
Risperidone Antipsychotic
Fentanyl Opioid Analgesic
Loratadine Antihistamine
Donepezil Alzheimer's Disease Treatment
Haloperidol Antipsychotic
Minoxidil Vasodilator (Hair Loss Treatment)
Thioridazine Antipsychotic
Raloxifene Selective Estrogen Receptor Modulator
Paroxetine Selective Serotonin (B10506) Reuptake Inhibitor

This table is not exhaustive but provides a representative sample of the diverse applications of the piperidine scaffold in medicine. isfcppharmaspire.comnih.gov

Relevance of Tetrazole Moiety as a Bioisostere and Pharmacophore

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has garnered significant attention in medicinal chemistry primarily for its role as a bioisostere of the carboxylic acid group. semanticscholar.orgnih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. hilarispublisher.com The tetrazole moiety mimics the acidic properties of a carboxylic acid, with a comparable pKa, but offers several advantages. researchgate.netacs.org It is generally more metabolically stable and can enhance the lipophilicity of a molecule, which can lead to improved absorption and bioavailability. semanticscholar.orgnih.govanjs.edu.iq

Beyond its function as a bioisostere, the tetrazole ring is also a versatile pharmacophore in its own right, exhibiting a wide spectrum of pharmacological activities. researchgate.netbeilstein-journals.orgmdpi.com Tetrazole-containing compounds have been developed as antibacterial, antifungal, anticancer, antihypertensive, and anti-inflammatory agents. semanticscholar.orgresearchgate.netbeilstein-journals.org This broad utility is attributed to the tetrazole's unique electronic properties and its ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. anjs.edu.iq

Table 2: Marketed Drugs Featuring a Tetrazole Moiety

Drug NameTherapeutic Use
Losartan Antihypertensive
Valsartan Antihypertensive
Irbesartan Antihypertensive
Candesartan Antihypertensive
Cefazolin Antibiotic
Letrozole Anticancer
Tedizolid Antibacterial
Oteseconazole Antifungal

This table provides examples of the successful application of the tetrazole moiety in clinically used drugs. semanticscholar.orgpharmaceutical-business-review.com

Rationale for Combining Tetrazole and Piperidine Substructures in Drug Design

The hybridization of the piperidine ring and the tetrazole moiety is a rational drug design strategy that aims to synergistically combine the advantageous properties of both fragments. isfcppharmaspire.comnih.gov The piperidine scaffold serves as a robust and versatile framework, providing a three-dimensional structure that can be appropriately substituted to achieve desired interactions with a biological target. nih.gov The incorporation of a tetrazole ring can fulfill several strategic objectives:

Bioisosteric Replacement: The tetrazole can act as a metabolically stable substitute for a carboxylic acid group, potentially improving the pharmacokinetic profile of the molecule. hilarispublisher.comanjs.edu.iq

Pharmacophore Integration: The inherent biological activity of the tetrazole ring can be harnessed to impart or enhance the desired pharmacological effect. hilarispublisher.commdpi.com

Novel Chemical Space Exploration: The combination of these two well-established building blocks allows for the creation of novel chemical entities, expanding the accessible chemical space for drug discovery. mdpi.com

By strategically linking the tetrazole and piperidine substructures, medicinal chemists can create hybrid molecules with the potential for enhanced potency, selectivity, and improved pharmacokinetic properties.

Overview of Research Trajectories for Tetrazole-Piperidine Derivatives

Research into tetrazole-piperidine derivatives has explored a variety of therapeutic applications, reflecting the broad biological activities associated with both the tetrazole and piperidine moieties. hilarispublisher.comrdd.edu.iqbeilstein-journals.org The synthetic accessibility of these hybrid scaffolds has facilitated the generation of libraries of compounds for biological screening. mdpi.com

Key research trajectories for tetrazole-piperidine derivatives include:

Antimicrobial Agents: The known antibacterial properties of both tetrazoles and certain piperidine-containing compounds have prompted the investigation of their hybrids as novel antimicrobial agents. isfcppharmaspire.com

Anticancer Agents: The anticancer potential of various tetrazole derivatives has led to the exploration of tetrazole-piperidine hybrids as potential therapeutics for oncology. rdd.edu.iqbeilstein-journals.org

Central Nervous System (CNS) Disorders: The prevalence of the piperidine scaffold in CNS-active drugs has made tetrazole-piperidine hybrids attractive candidates for targeting neurological and psychiatric disorders. rdd.edu.iqbeilstein-journals.org

Anti-inflammatory Agents: The anti-inflammatory effects observed with some tetrazole-containing compounds have spurred research into the potential of tetrazole-piperidine derivatives in this therapeutic area.

The structure-activity relationship (SAR) studies of these derivatives often focus on the nature and position of substituents on both the tetrazole and piperidine rings to optimize biological activity and selectivity. researchgate.net Computational modeling and molecular docking studies are frequently employed to understand the binding interactions of these compounds with their biological targets and to guide the design of more potent analogues. The ongoing research in this area continues to highlight the potential of tetrazole-piperidine hybrids as a valuable source of new drug candidates.

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

4-(1-methyltetrazol-5-yl)piperidine

InChI

InChI=1S/C7H13N5/c1-12-7(9-10-11-12)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3

InChI Key

BMTDIQWEYQKVCR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)C2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 4 1 Methyl 1h Tetrazol 5 Yl Piperidine and Its Analogues

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compounds is critically dependent on the efficient preparation of key building blocks: piperidine (B6355638) intermediates and tetrazole-containing moieties. These precursors are designed to incorporate specific functional groups that facilitate their linkage.

Synthesis of Piperidine Intermediates

The piperidine ring is a fundamental structural motif, and its synthesis and functionalization are well-established fields in organic chemistry. nih.govdtic.mil For the preparation of 4-(1-methyl-1H-tetrazol-5-yl)-piperidine, a common and crucial intermediate is 4-cyanopiperidine (B19701). chemicalbook.com This intermediate provides a nitrile group at the 4-position, which is a direct precursor to the 5-substituted tetrazole ring.

One common route to 4-cyanopiperidine involves the dehydration of isonipecotamide (B28982) (piperidine-4-carboxamide). google.com This can be achieved using various dehydrating agents, such as phosphorus oxychloride or thionyl chloride in the presence of a formamide. google.com The reaction typically yields 4-cyanopiperidine hydrochloride, which can be neutralized to obtain the free base. google.com

To facilitate subsequent reactions and avoid undesired side reactions on the piperidine nitrogen, it is often protected. A frequently used protecting group is the tert-butyloxycarbonyl (Boc) group. N-Boc-4-cyanopiperidine can be synthesized by reacting 4-cyanopiperidine with di-tert-butyl dicarbonate. chemicalbook.comprepchem.com The Boc group can be readily removed under acidic conditions, for instance, using a solution of HCl in ethyl acetate, to regenerate the free piperidine. chemicalbook.com

Alternative strategies for synthesizing substituted piperidines include intramolecular cyclization reactions, such as the aza-Michael reaction, and multicomponent reactions like the Petrenko-Kritschenko piperidone synthesis, which can provide access to highly functionalized piperidine rings. nih.govwikipedia.org

Table 1: Synthesis of Key Piperidine Intermediates

Intermediate Starting Material Reagents and Conditions Yield Reference
4-Cyanopiperidine Hydrochloride Isonipecotamide Thionyl chloride, Dibutylformamide, Toluene 86.5% google.com
4-Cyanopiperidine Hydrochloride N-Boc-4-cyanopiperidine 4M HCl in EtOAc 100% chemicalbook.com
1-Boc-4-cyanopiperidine 4-Cyanopiperidine Di-tert-butyl dicarbonate, CH2Cl2 High prepchem.com
N-Substituted Piperidines Alkyl dihalides, Primary amines Microwave irradiation, Alkaline aqueous medium Good to Excellent organic-chemistry.org

Preparation of Tetrazole-Containing Building Blocks

The tetrazole moiety is typically introduced as a pre-formed building block or constructed directly onto a nitrile-containing precursor. beilstein-journals.orgbeilstein-archives.orgresearchgate.net A key precursor for the synthesis of 1-methyl-substituted tetrazoles is 1-methyl-1H-tetrazole-5-thiol. prepchem.comgoogle.com This compound can be synthesized from 4-methylthiosemicarbazide (B147232) through a series of reactions involving diazotization. google.com The resulting thiol can then be used in nucleophilic substitution reactions.

Another important class of building blocks are tetrazole aldehydes, which can be prepared from the corresponding tetrazole alcohols via oxidation, for example, using a Swern oxidation. beilstein-journals.orgnih.gov These aldehydes are versatile intermediates that can participate in various carbon-carbon bond-forming reactions.

The synthesis of 5-substituted-1H-tetrazoles is often achieved through the [3+2] cycloaddition of a nitrile with an azide (B81097), typically sodium azide. scielo.brresearchgate.net This reaction can be catalyzed by various metal salts, such as copper(II) sulfate (B86663) pentahydrate, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). scielo.brresearchgate.net For the synthesis of N-substituted tetrazoles, primary amines can react with triethyl orthoformate and sodium azide. researchgate.net

Table 2: Synthesis of Tetrazole Building Blocks

Building Block Starting Material(s) Reagents and Conditions Yield Reference
1-Methyl-1H-tetrazole-5-thiol 4-Methylthiosemicarbazide, Benzyl chloride 1. Ethanol; 2. Diazotization - google.com
1-Ethoxalylmethyl-1H-tetrazole-5-thiol 1-Methyl-1H-tetrazole-5-thiol, Diethyl oxalate n-Butyllithium, THF, -60°C - prepchem.com
5-Substituted-1H-tetrazoles Aryl/Alkyl nitriles, Sodium azide CuSO4·5H2O, DMSO Good to Excellent scielo.br
1-Substituted-1H-tetrazoles Primary amines, Triethyl orthoformate, Sodium azide Acetic acid, 80-95°C High researchgate.net

Key Reaction Pathways for Tetrazole-Piperidine Linkage Formation

The crucial step in the synthesis of this compound is the formation of the bond connecting the piperidine and tetrazole rings. Several synthetic strategies can be employed to achieve this linkage, each with its own advantages and limitations.

Cyclocondensation Reactions in Piperidinone Derivatives Synthesis

Cyclocondensation reactions are powerful tools for the construction of heterocyclic rings. The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that allows for the formation of 4-piperidone (B1582916) derivatives. wikipedia.org This reaction involves the condensation of an aldehyde, a β-keto ester (like diethyl α-ketoglutarate), and ammonia (B1221849) or a primary amine. wikipedia.org While not directly forming the tetrazole-piperidine linkage, this method provides access to functionalized piperidinone intermediates which can be further elaborated to introduce the tetrazole moiety. For instance, a piperidinone could be converted to a 4-cyanopiperidine derivative, which can then undergo cycloaddition to form the tetrazole ring.

Nucleophilic Substitution Approaches to Link Tetrazole and Piperidine Moieties

Nucleophilic substitution reactions provide a direct and efficient method for connecting the tetrazole and piperidine rings. researchgate.netnih.gov One such approach involves the S-alkylation of a thio-substituted tetrazole with a suitable piperidine derivative. For example, 1-methyl-1H-tetrazole-5-thiol can act as a nucleophile and react with a piperidine bearing a leaving group at the 4-position. mdpi.comproquest.com A related strategy has been demonstrated in the synthesis of piperazine (B1678402) derivatives, where 5-thio-substituted tetrazoles were reacted with 1-(3-chloropropyl)-4-(4-substituted)piperazine in a KF-Al2O3 mediated S-alkylation. researchgate.net

Another example of a nucleophilic approach is the ring-opening of a strained heterocyclic ring, such as an aziridine, with a tetrazole nucleophile. The reaction of 6-azabicyclo[3.1.0]hex-3-en-2-ol with 1-methyl-1H-tetrazole-5-thiol in water leads to the formation of a thiol-incorporated aminocyclopentitol, demonstrating the feasibility of forming a carbon-sulfur bond between a nitrogen-containing ring and a tetrazole. mdpi.comproquest.com

Cycloaddition Reactions for Tetrazole Ring Formation

The most common and direct method for forming the tetrazole ring onto a pre-existing piperidine scaffold is the [3+2] cycloaddition reaction between a nitrile and an azide. nih.govyoutube.comchemtube3d.com In the context of synthesizing this compound, this involves the reaction of 4-cyanopiperidine with an azide source. To obtain the 1-methyl substituted tetrazole, a subsequent methylation step would be required, or a methyl azide equivalent could be used.

The cycloaddition of nitriles with sodium azide is a well-established method for preparing 5-substituted-1H-tetrazoles. scielo.brorganic-chemistry.org The reaction is often catalyzed by Lewis acids or other promoters to enhance the reaction rate and yield. scielo.brresearchgate.netorganic-chemistry.org The resulting 5-(piperidin-4-yl)-1H-tetrazole can then be methylated on one of the tetrazole nitrogens to yield the final product. The regioselectivity of the methylation can be influenced by the reaction conditions and the nature of the methylating agent.

Multicomponent reactions, such as the Ugi-azide reaction, also provide an efficient route to 1,5-disubstituted tetrazoles and can be adapted for the synthesis of tetrazole-containing piperidines. researchgate.netresearchgate.net

Table 3: Key Reactions for Tetrazole-Piperidine Linkage

Reaction Type Reactants Key Features Reference
S-Alkylation 5-Thio-substituted tetrazole, Piperidine with leaving group Forms a C-S bond between the rings researchgate.net
Aziridine Ring-Opening Bicyclic vinyl aziridine, 1-Methyl-1H-tetrazole-5-thiol Nucleophilic attack by the tetrazole thiol mdpi.comproquest.com
[3+2] Cycloaddition 4-Cyanopiperidine, Azide source Forms the tetrazole ring directly on the piperidine nih.govyoutube.com
Ugi-Azide Reaction Aldehyde, Amine, Isocyanide, Azide source Multicomponent reaction for 1,5-disubstituted tetrazoles researchgate.netresearchgate.net

Mannich Condensation Strategies

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. researchgate.net This one-pot, three-component condensation is a cornerstone in the synthesis of various nitrogen-containing heterocyclic compounds, including piperidine derivatives. researchgate.netijpbs.net

In the context of synthesizing piperidine rings, the Mannich reaction typically involves the condensation of an aldehyde, a primary amine, and a ketone. ijpbs.net For the creation of 2,6-diarylpiperidin-4-ones, an acetic acid-promoted one-pot Mannich type condensation is often employed. ijpbs.net This reaction utilizes long-chain ketones, substituted aromatic aldehydes, and an ammonium (B1175870) salt (as the amine source). The reaction proceeds to form a piperidin-4-one ring, which adopts a stable chair conformation with the substituents preferably in equatorial positions. ijpbs.net

While direct synthesis of this compound via a simple Mannich reaction is not extensively detailed, the strategy is applied to create precursors and analogues. For instance, tetrazole derivatives can be synthesized using Mannich base condensation, often enhanced by techniques like ultrasonication to improve yields. nih.gov A general approach involves reacting a compound with an active hydrogen (like 1H-tetrazole), an aldehyde (such as benzaldehyde), and an amine component (like thiosemicarbazone) in a solvent such as ethanol. nih.gov This forms a Mannich base, which can then be further modified or cyclized to achieve the desired heterocyclic system. The versatility of the Mannich reaction allows for the introduction of diverse substituents, making it a key step in the synthesis of a wide array of pharmacologically relevant molecules. researchgate.net

Ugi Multicomponent Reactions for Tetrazole-Piperazine Conjugates

The Ugi multicomponent reaction (MCR) is a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single synthetic step. beilstein-journals.orgnih.gov The Ugi tetrazole four-component reaction (UT-4CR) is a significant variation of this reaction, providing an efficient route to α-aminomethyl tetrazoles, which are important scaffolds in medicinal chemistry due to their isosteric relationship with α-amino acids. nih.govacs.org

The classical UT-4CR involves the condensation of an aldehyde or ketone, a primary amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide). nih.govnih.gov The reaction proceeds through the formation of a Schiff base from the carbonyl compound and the amine, which then reacts with the isocyanide. The resulting nitrilium ion intermediate is trapped by the azide to form the highly substituted tetrazole ring. nih.gov

This methodology has been ingeniously adapted to synthesize novel tetrazole-piperazine and tetrazole-diketopiperazine conjugates. A concise, two-step approach involves an initial UT-4CR to form an N-unsubstituted α-aminotetrazole. This intermediate is then subjected to a second, intramolecular Ugi 4CR, which leads to the formation of the desired tetrazole-fused keto-piperazines in moderate to good yields. nih.gov

The reaction demonstrates considerable diastereoselectivity, with certain products showing a strong preference for a single diastereoisomer. nih.gov The Ugi reaction's broad scope allows for a wide variety of starting materials, enabling the creation of large libraries of diverse compounds for drug discovery screening. beilstein-journals.orgacs.org

Table 1: Representative Components for Ugi Tetrazole Four-Component Reaction (UT-4CR)

Component Examples
Oxo Component Aromatic aldehydes (e.g., 4-F-benzaldehyde), aliphatic ketones
Amine Primary amines (e.g., tritylamine)
Isocyanide α-aminoacid-derived isocyanides, cyclohexyl isocyanide

| Azide Source | Azidotrimethylsilane (TMSN₃), Hydrazoic acid (HN₃) |

Methodological Advancements in Asymmetric Synthesis of Chiral Analogues

The development of efficient asymmetric methods to synthesize chiral N-heterocycles like piperidines is a crucial area of synthetic chemistry, driven by the prevalence of these motifs in pharmaceuticals. nih.govresearchgate.net Creating chiral piperidines with specific stereochemistry, such as 2,3-cis-disubstituted analogues, presents a significant challenge in controlling both diastereoselectivity and enantioselectivity. nih.gov

Recent advancements have focused on metal-catalyzed asymmetric reactions. One notable method is the asymmetric copper-catalyzed cyclizative aminoboration of unsaturated hydroxylamine (B1172632) esters. nih.gov This process allows for the highly efficient construction of chiral 2,3-cis-disubstituted piperidines. The reaction utilizes a chiral copper(I) catalyst, typically complexed with a chiral bisphosphine ligand like (S, S)-Ph-BPE, to control the stereochemical outcome of the cyclization. This approach has demonstrated broad substrate scope and provides access to key chiral piperidine intermediates for drug synthesis. nih.gov

Another innovative strategy involves isocyanide-based multicomponent reactions catalyzed by a chiral MgII-N,N'-dioxide complex. researchgate.netnih.govdoaj.org This method enables the enantioselective addition of isocyanides to C=C double bonds. By carefully controlling the reaction conditions, this approach can be directed to produce different types of enantioenriched tetrazole derivatives through either three- or four-component reactions. researchgate.netnih.gov The reaction proceeds through a key zwitterionic intermediate, and its subsequent enantioselective transformations are guided by the chiral catalyst. researchgate.netnih.gov These advanced catalytic systems represent a powerful tool for accessing optically active tetrazole and piperidine-containing compounds that are otherwise difficult to synthesize. researchgate.netnih.gov

Purification and Isolation Techniques for Academic Research

The purification and isolation of this compound and its analogues in an academic research setting employ standard and advanced chromatographic and crystallization techniques to ensure the high purity required for characterization and further studies.

Crystallization: This is a fundamental technique for purifying solid compounds. For piperidine derivatives that can form salts, crystallization can be a highly effective method. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures. Redesigning the crystallization protocol can also be a strategy to significantly reduce the levels of process-related impurities. nih.gov

Column Chromatography: Silica (B1680970) gel column chromatography is the most common purification method for moderately polar organic compounds. nih.gov A solution of the crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. Separation occurs based on the differential adsorption of the compound and impurities to the silica gel. The polarity of the eluent, often a mixture like hexane/ethyl acetate, is optimized to achieve the best separation. nih.gov

High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining very high purity material, preparative HPLC is used. This technique utilizes a high-pressure pump to pass the solvent through a column packed with smaller particles, providing higher resolution than standard column chromatography. Reversed-phase columns (e.g., C18) are commonly used for piperidine derivatives. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, frequently with an additive such as trifluoroacetic acid (TFA) to improve peak shape. researchgate.net

Extraction: Liquid-liquid extraction is a standard work-up procedure to separate the desired product from impurities based on their differing solubilities in two immiscible liquid phases, typically water and an organic solvent like ethyl acetate. nih.gov This is often used after the reaction is quenched to remove inorganic salts and other water-soluble byproducts.

The purity of the isolated compound is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), HPLC, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govnih.gov

Spectroscopic and Structural Characterization of 4 1 Methyl 1h Tetrazol 5 Yl Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H-NMR) analysis of 4-(1-methyl-1H-tetrazol-5-yl)-piperidine and its derivatives confirms the presence and arrangement of hydrogen atoms. The spectrum of the parent compound, typically dissolved in a deuterated solvent like CDCl₃, displays characteristic signals for the protons on the piperidine (B6355638) ring, the N-methyl group of the tetrazole, and the piperidine N-H proton.

The protons on the piperidine ring typically appear as complex multiplets due to their axial and equatorial orientations and coupling with adjacent protons. The protons at the C4 position, adjacent to the tetrazole ring, are often shifted downfield compared to other piperidine protons due to the electron-withdrawing nature of the tetrazole. The N-methyl group on the tetrazole ring characteristically appears as a sharp singlet, typically observed around 4.0 ppm. The protons on the piperidine ring at positions 2, 3, 5, and 6 show signals in the range of 1.80 to 3.50 ppm. For instance, in one synthesis, the piperidine protons appeared as multiplets at δ 2.19-2.29 and 3.19-3.26 ppm. The proton at the C4 position often presents as a multiplet or a triplet of triplets around 3.30-3.40 ppm.

For N-acylated derivatives, such as 1-acetyl-4-(1-methyl-1H-tetrazol-5-yl)piperidine, the introduction of the acetyl group induces significant chemical shift changes. The protons on the piperidine ring adjacent to the nitrogen (C2 and C6) are shifted downfield due to the electron-withdrawing effect of the carbonyl group.

Table 1: Representative ¹H-NMR Spectral Data for this compound
AssignmentChemical Shift (δ) ppmMultiplicityReference
N-CH₃ (Tetrazole)~4.02Singlet
CH (Piperidine C4)~3.35Multiplet
CH₂ (Piperidine C2, C6)~3.19-3.26Multiplet
CH₂ (Piperidine C3, C5)~2.19-2.29Multiplet

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of the molecule. In the ¹³C-NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The quaternary carbon of the tetrazole ring (C5) is typically found significantly downfield, often in the range of 155-165 ppm, reflecting its unique electronic environment within the aromatic heterocycle.

The carbon of the N-methyl group attached to the tetrazole ring gives a signal around 34 ppm. The carbons of the piperidine ring are observed in the aliphatic region of the spectrum. The C4 carbon, directly attached to the tetrazole ring, is typically found around 28-30 ppm, while the C2 and C6 carbons adjacent to the piperidine nitrogen appear at approximately 45-50 ppm. The C3 and C5 carbons usually resonate at a similar chemical shift, around 30-33 ppm.

Table 2: Representative ¹³C-NMR Spectral Data for this compound
AssignmentChemical Shift (δ) ppmReference
C5 (Tetrazole)~161.4
C2, C6 (Piperidine)~48.9
N-CH₃ (Tetrazole)~34.0
C3, C5 (Piperidine)~32.6
C4 (Piperidine)~28.1

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the connectivity within the piperidine ring. For example, it would show a correlation between the C4 proton and the protons at C3 and C5.

An HSQC experiment correlates directly bonded proton and carbon atoms. This technique is invaluable for confirming the assignment of piperidine ring carbons by linking them to their attached protons. For instance, the carbon signal at ~28.1 ppm would show a cross-peak with the proton signal at ~3.35 ppm, confirming their assignment to the C4 position.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound exhibits several characteristic absorption bands.

A notable feature is the N-H stretching vibration of the secondary amine in the piperidine ring, which typically appears as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring and the N-methyl group are observed in the 2800-3000 cm⁻¹ range. Vibrations associated with the tetrazole ring (C=N and N=N stretching) typically appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations also contribute to the fingerprint region of the spectrum, generally below 1300 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) are commonly used.

The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₇H₁₃N₅, the monoisotopic mass is 167.12 g/mol . Therefore, the [M+H]⁺ ion is expected at a mass-to-charge ratio (m/z) of approximately 168. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways may involve the cleavage of the piperidine ring or the loss of the methyl group or parts of the tetrazole ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₇H₁₃N₅), the calculated exact mass for the protonated molecule [C₇H₁₄N₅]⁺ is 168.1244. Experimental HRMS data showing an m/z value very close to this calculated mass (typically within a few ppm) provides unambiguous confirmation of the compound's molecular formula.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (XRD) is an unparalleled analytical technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. researchgate.netnih.gov It provides precise data on bond lengths, bond angles, and torsional angles, which together define the conformation of a molecule. Furthermore, for chiral compounds, XRD is a powerful tool for establishing the absolute configuration of stereogenic centers. nih.govresearchgate.net

The determination of absolute stereochemistry through X-ray crystallography relies on the phenomenon of anomalous dispersion. researchgate.net This effect, which is more pronounced for atoms heavier than oxygen, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). researchgate.netsoton.ac.uk The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute stereochemistry. researchgate.net For derivatives of this compound that are chiral, XRD analysis of a suitable single crystal can provide a definitive assignment of their absolute configuration. researchgate.netsoton.ac.uk

In the absence of a publicly available crystal structure for the parent compound this compound, analysis of closely related structures provides significant insight into its expected conformational properties. The piperidine ring is known to adopt a stable chair conformation to minimize steric strain. rsc.org Studies on N-methyl piperidine have explored the equilibrium between chair and twist conformers. rsc.org

A crystallographic study of a closely related analog, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, confirms these conformational expectations. nih.gov The X-ray analysis unambiguously established the molecular structure, showing the piperidine ring in a distinct chair conformation. nih.gov The mean plane of the pyrazole (B372694) ring forms a dihedral angle of 33.4 (1)° with the approximate mirror plane of the piperidine ring. nih.gov This demonstrates a twisted orientation of the heterocyclic substituent relative to the piperidine ring.

General structural features of the tetrazole moiety have been extensively characterized through X-ray diffraction of various derivatives. nih.govnih.govmdpi.com These studies confirm the planarity of the tetrazole ring and provide detailed geometric parameters. For instance, in the crystal structure of a tetrazole derivative, the bond lengths within the ring were reported as N1-N2 1.3549(16) Å, N2-N3 1.2930(16) Å, N3-N4 1.3582(16) Å, N4-C8 1.3122(18) Å, and N1-C8 1.3395(16) Å. nih.gov Crystal structures also reveal the importance of intermolecular interactions, such as hydrogen bonds. In the solid state, tetrazole derivatives are often observed to form chains or other supramolecular assemblies through N-H···N hydrogen bonds. researchgate.netmdpi.com

The detailed crystallographic data obtained from such studies are crucial for understanding the structure-activity relationships of these compounds and for the rational design of new derivatives.

Table of Crystallographic Data for a Piperidine-Heterocycle Analog

This table presents the crystallographic data for tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a structural analog of the title compound. nih.gov

ParameterValue
Chemical FormulaC₁₄H₂₃N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.135 (2)
b (Å)11.237 (2)
c (Å)12.639 (3)
β (°)108.48 (3)
Volume (ų)1500.0 (5)
Z4
R[F² > 2σ(F²)]0.055
Dihedral Angle (Ring-Ring)33.4 (1)°

Computational Chemistry and Molecular Modeling of 4 1 Methyl 1h Tetrazol 5 Yl Piperidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(1-methyl-1H-tetrazol-5-yl)-piperidine, docking simulations are crucial for understanding how it interacts with specific biological targets, such as enzymes or receptors.

Molecular docking simulations predict the binding conformation (mode) and estimate the binding strength (affinity) of a ligand within the active site of a target protein. The binding affinity is often expressed as a scoring function, typically in kcal/mol, where a lower value indicates a more favorable interaction. For tetrazole derivatives, docking studies have been successfully used to predict their binding energies against various receptors. For instance, in studies involving different tetrazole compounds, binding energies have been calculated to quantify their interaction strength with protein targets like the CSNK2A1 receptor and cyclooxygenase-2 (COX-2).

These simulations help identify the most stable binding pose of this compound, revealing how its piperidine (B6355638) and tetrazole moieties orient themselves to maximize favorable interactions within the receptor's binding pocket. The predicted binding affinity provides a quantitative measure to rank-order its potential efficacy against different targets or relative to other candidate molecules.

Table 1: Illustrative Binding Affinities of Tetrazole Derivatives from Molecular Docking Studies
Compound ClassTarget ReceptorExample Binding Energy (kcal/mol)Reference
Dimethoxyphenyl Tetrazole DerivativeCSNK2A1-6.8687Scientific Reports (2023)
Tetrazole Bearing COX-2 PharmacophoreCOX-2-10.6652Bioorganic Chemistry (2019)

Beyond predicting binding energy, molecular docking provides a detailed map of the non-covalent interactions between the ligand and the amino acid residues of the receptor. These interactions are fundamental to molecular recognition and binding stability. Key interactions for tetrazole-containing compounds often involve hydrogen bonds and van der Waals forces.

For derivatives of tetrazole, studies have shown that the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, forming critical connections with residues such as Tyrosine (Tyr) and Histidine (His) in the active site of enzymes like COX-2. The piperidine ring, being a flexible saturated heterocycle, can adopt conformations that allow for optimal van der Waals contacts with nonpolar residues. The analysis of these specific interactions is vital for understanding the mechanism of action and for designing modifications to the this compound structure to enhance binding affinity and selectivity.

Table 2: Examples of Receptor-Ligand Interactions for Tetrazole Derivatives
Target ReceptorInteracting Amino Acid ResiduesType of InteractionReference
COX-2His90, Tyr355Hydrogen BondingBioorganic Chemistry (2019)
COX-2Gln192, Ser530Hydrogen Bonding, Van der WaalsResearchGate (2019)

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of new, unsynthesized molecules. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules.

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities is required. Molecular descriptors (physicochemical, topological, electronic) are calculated for each compound, and statistical methods are used to build a regression model. The predictive power of these models is validated internally (e.g., cross-validation, q²) and externally (e.g., prediction on a test set, pred_r²).

For series of tetrazine and piperidine derivatives, robust 3D-QSAR models have been successfully generated. These models demonstrate high predictive ability, as indicated by their statistical parameters, making them valuable tools for guiding the synthesis of novel compounds with potentially enhanced biological activity.

Table 3: Statistical Validation Parameters for Representative 3D-QSAR Models of Heterocyclic Compounds
Compound SeriesQSAR MethodCross-Validated q²Conventional r²Predicted R²Reference
Piperidin-2-one Biphenyl TetrazoleskNN-MFA0.7493-0.7654American-Eurasian Journal of Toxicological Sciences (2011)
1,2,4,5-Tetrazine DerivativesCoMSIA0.7570.9880.898Bioorganic & Medicinal Chemistry Letters (2013)

A key output of QSAR and 3D-QSAR studies is the identification of which structural features are most influential on biological potency. The models can quantify the contributions of different properties, such as shape (steric fields) and charge distribution (electrostatic fields). For instance, a 3D-QSAR model might reveal that bulky substituents at a particular position on the piperidine ring decrease activity, while an electron-withdrawing group on the tetrazole ring increases it. This information provides a rational basis for chemical modifications. Studies on related heterocyclic structures have highlighted the importance of both steric and electronic features as key determinants for cytotoxic activity.

Conformational Analysis and Energy Minimization

Energy minimization is a computational process used to find the most stable conformation (the one with the lowest potential energy). By exploring the potential energy surface of the molecule, researchers can identify global and local energy minima. This is critical because the biologically active conformation is often, though not always, a low-energy conformer. Studies on related N-methyl piperidine structures investigate the energetics and dynamics of different conformers, providing a framework for understanding the conformational behavior of this compound. X-ray crystallography studies on related piperidine derivatives have precisely determined dihedral angles between the piperidine and attached heterocyclic rings, offering empirical data that can validate and inform computational conformational analyses.

Despite a comprehensive search for computational chemistry and molecular modeling studies focusing specifically on the chemical compound this compound, no dedicated research articles detailing quantum chemical calculations, molecular dynamics simulations, or pharmacophore modeling for this exact molecule could be located in the public domain.

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General principles of Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and pharmacophore modeling are well-established in the field of computational chemistry. However, applying these principles to a specific, unstudied molecule would be speculative and would not meet the requirement for a scientifically accurate and research-based article.

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In Vitro Pharmacological Investigations of 4 1 Methyl 1h Tetrazol 5 Yl Piperidine Derivatives

Receptor Binding Assays and Target Affinity Profiling

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target receptor. By measuring the displacement of the radioligand by the test compound, the binding affinity, often expressed as an IC50 or Ki value, can be determined.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Derivatives of 4-(tetrazolylalkyl)piperidine have been investigated as antagonists of the N-methyl-D-aspartic acid (NMDA) receptor, a key target in the study of neurological disorders. A series of cis-4-(tetrazolylakyl)piperidine-2-carboxylic acids were synthesized and evaluated for their affinity and selectivity. nih.gov In vitro receptor binding assays were conducted to determine the displacement of [3H]CGS-19755, a potent and selective NMDA receptor antagonist. The most potent compound in this series, (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053), demonstrated a selective affinity for the NMDA receptor with an IC50 of 107 ± 7 nM. nih.gov Functional antagonism was confirmed in a cortical-wedge preparation, where LY233053 selectively antagonized NMDA-induced responses with an IC50 of 4.2 ± 0.4 µM. nih.gov

NMDA Receptor Antagonist Activity of a Piperidine-Tetrazole Derivative
CompoundAssayAffinity (IC50)
LY233053[3H]CGS-19755 Binding Assay107 ± 7 nM
LY233053Cortical-Wedge Preparation (vs. NMDA)4.2 ± 0.4 µM

Cannabinoid CB1 Receptor Binding

The cannabinoid CB1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a target for compounds modulating a variety of physiological processes. nih.gov While piperidine (B6355638) and tetrazole moieties are present in various known CB1 receptor ligands, specific in vitro binding affinity data for derivatives of the 4-(1-methyl-1H-tetrazol-5-yl)-piperidine scaffold at the CB1 receptor are not extensively documented in the reviewed scientific literature. The development of such derivatives could be an area for future investigation, given the therapeutic potential of CB1 receptor modulation. nih.govnih.gov

Angiotensin AT1 Receptor Antagonism

The angiotensin II type 1 (AT1) receptor is a crucial component of the renin-angiotensin system and a primary target for antihypertensive drugs. nih.gov A common structural feature of many AT1 receptor antagonists, known as "sartans," is the presence of a biphenyl-tetrazole moiety. The acidic tetrazole ring serves as a bioisostere for the C-terminal carboxylic acid of angiotensin II, facilitating strong receptor interaction. nih.gov However, in vitro studies focusing specifically on the AT1 receptor binding affinity of derivatives based on the this compound core structure are not detailed in the available literature.

Serotonin (B10506) Transporter (SERT) Inhibition

The serotonin transporter (SERT) is a key target for antidepressant medications. Research into 1,5-disubstituted tetrazoles has identified derivatives containing a piperidine moiety as potential monoamine neurotransmitter reuptake inhibitors. vnu.edu.vn Structure-activity relationship (SAR) studies on a series of piperidine-tetrazoles have revealed key structural features that influence their inhibitory potency at SERT. vnu.edu.vn It was found that altering the length of the carbon linker between the tetrazole and piperidine rings significantly impacts activity. Specifically, increasing the linker length from three to four carbons was shown to enhance the inhibitory effect on serotonin (5-HT) reuptake. vnu.edu.vn Further modification, such as changing the spacer between the piperidine and a terminal phenyl group, also modulated the potency. vnu.edu.vn These findings confirm that the piperidine-tetrazole scaffold is a viable framework for developing SERT inhibitors, with specific derivatives demonstrating potent inhibition for which IC50 values have been determined. vnu.edu.vn

Enzyme Inhibition Studies

Enzyme inhibition assays are performed to determine the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. These studies are crucial for developing drugs that target specific enzymes involved in disease pathology.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Various derivatives incorporating either piperidine or tetrazole moieties have been evaluated for their AChE inhibitory potential. While data on the exact this compound scaffold is limited, studies on closely related structures provide valuable insights. For instance, derivatives bearing a (pyridin-2-yl)tetrazol scaffold have demonstrated inhibitory activity against AChE, with one compound showing 23.7% inhibition at a concentration of 75 µM. nih.gov Furthermore, the piperidine ring is a core component of highly potent AChE inhibitors. The well-known drug Donepezil, which features a 1-benzyl-4-methyl-piperidine core, has an IC50 value of 5.7 nM. acs.org Other N-benzylpiperidin-4-yl derivatives have also shown significant AChE inhibition, with IC50 values in the sub-micromolar range. These findings underscore the potential of the piperidine scaffold in designing potent AChE inhibitors.

In Vitro Acetylcholinesterase (AChE) Inhibition by Related Derivatives
Compound Class/DerivativeCore StructureInhibitory Activity (IC50 / % Inhibition)
(Pyridin-2-yl)tetrazol derivativeTetrazole-Pyridine23.7% at 75 µM
Donepezil (E2020)N-Benzyl-Piperidine5.7 nM
SD-6N-Benzyl-Piperidine0.907 ± 0.011 µM
Semi-synthetic piperidine alkaloid (analogue 7)Piperidine7.32 µM
Semi-synthetic piperidine alkaloid (analogue 9)Piperidine15.1 µM

NLRP3 Inflammasome ATPase Inhibition

The nucleotide-binding domain-like receptor 3 (NLRP3) inflammasome is a crucial component of the innate immune system, and its ATPase activity is essential for its activation. researchgate.netnih.gov Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory conditions. nih.gov Consequently, inhibitors of this pathway are of significant therapeutic interest. nih.gov

A review of the available scientific literature did not yield specific studies investigating the inhibitory effects of this compound or its direct derivatives on NLRP3 inflammasome ATPase activity. While research exists on other piperidine-containing scaffolds, such as 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives, as potential NLRP3 inhibitors, data directly pertaining to the this compound structure in this context is not available. researchgate.netunito.it

Angiotensin Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, playing a critical role in blood pressure regulation. nih.gov Its inhibition is a primary strategy for managing hypertension and other cardiovascular diseases. Both tetrazole and piperidine moieties are found in various ACE inhibitors. nih.govjchemlett.com

However, specific research detailing the in vitro ACE inhibitory activity of compounds based on the this compound scaffold could not be identified. Studies on other heterocyclic structures, such as tetrazole-containing 1,5-benzothiazepines and N-carboxymethyldipeptides with a piperidyl group, have shown potent ACE inhibition, but these compounds are structurally distinct from the subject of this article. nih.govjchemlett.comjchemlett.com For instance, a series of tetrazole-containing 1,5-benzothiazepines demonstrated strong ACE inhibitory activity compared to the standard drug captopril. jchemlett.comjchemlett.com

Tyrosine Kinase Domain Inhibition

Tyrosine kinases are a large family of enzymes that play fundamental roles in cellular signaling pathways, and their aberrant activity is often implicated in cancer. nih.gov Consequently, they are major targets for drug development.

The scientific literature search did not uncover any studies specifically evaluating this compound derivatives as inhibitors of tyrosine kinase domains. While related structures, such as hybrids of pyrrolo[2,1-f] ajgreenchem.comnih.govnih.govtriazine and 1-(methylpiperidin-4-yl)aniline, have been assessed for Mer-tyrosine kinase (MERTK) inhibition, these represent a different class of piperidine derivatives. nih.gov Similarly, other complex molecules incorporating a piperazine (B1678402) (rather than piperidine) ring have been investigated as ABL kinase inhibitors. nih.gov

Antimicrobial Activity Evaluation

The emergence of antimicrobial resistance necessitates the search for new chemical entities with antibacterial and antifungal properties. Heterocyclic compounds, including those with tetrazole and piperidine rings, are actively being explored for this purpose. nih.govbiointerfaceresearch.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

While no studies were found that specifically tested the antibacterial activity of this compound derivatives, research on other tetrazole-containing compounds has shown significant efficacy. For example, a series of novel imide-tetrazoles demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values between 0.8–3.2 μg/mL against various Gram-positive and Gram-negative bacterial strains. nih.gov Certain derivatives were particularly effective against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis, with MIC values of 0.8 μg/mL. nih.gov Other research on different tetrazole derivatives also reported excellent activity against Escherichia coli and Staphylococcus aureus. researchgate.net

The table below summarizes the antibacterial activity of some structurally related tetrazole derivatives, though it must be emphasized that these are not derivatives of this compound.

Compound Type Bacterial Strain MIC (μg/mL) Reference
Imide-Tetrazole Derivative 1 Staphylococcus aureus (Clinical) 0.8 nih.gov
Imide-Tetrazole Derivative 2 Staphylococcus epidermidis (Clinical) 0.8 nih.gov
Imide-Tetrazole Derivative 3 Gram-Positive & Gram-Negative Strains 0.8 - 3.2 nih.gov
Dihydro-tetrazole Derivative Escherichia coli 0.24 researchgate.net
Dihydro-tetrazole Derivative Staphylococcus aureus 0.78 researchgate.net
Tetrazole-Mannich Base Enterococcus faecalis 8 nih.gov
Tetrazole-Mannich Base Klebsiella pneumoniae 4 nih.gov

Antifungal Activity Assessment

Similar to the antibacterial findings, no specific data exists for the antifungal activity of this compound derivatives. However, the broader class of tetrazole derivatives has been evaluated for such properties. One study on tetrazole derivatives connected to a benzimidazole (B57391) ring showed that certain compounds had greater efficacy against Candida glabrata than the standard drug fluconazole, with one derivative exhibiting a MIC of 0.98 μg/mL. ajgreenchem.com Other tetrazole-bearing compounds have also shown good antifungal activity against various fungi, with MIC values as low as 64.5 µg/ml. nih.gov

The table below presents antifungal activity data for related tetrazole compounds.

Compound Type Fungal Strain MIC (μg/mL) Reference
Tetrazole-Benzimidazole Deriv. Candida glabrata 0.98 ajgreenchem.com
Tetrazole-Benzimidazole Deriv. Candida albicans > Fluconazole ajgreenchem.com
Pyridine-Tetrazole Derivative Yeast Fungus 64.5 nih.gov

Anti-Tubercular Activity

The search for novel treatments for tuberculosis, caused by Mycobacterium tuberculosis, is a global health priority. A review of the literature found no studies focused on the anti-tubercular properties of this compound derivatives.

Research into other tetrazole-containing molecules has shown some potential. In one study, a series of tetrazole derivatives were screened for activity against M. tuberculosis strain H37Rv. nih.gov The results indicated that several compounds were active, with inhibitory activity dependent on the substituents on an associated phenyl ring. The most active compounds in that series displayed an IC90 (concentration inhibiting 90% of growth) of 0.14 mM. nih.gov These findings highlight the potential of the tetrazole scaffold in anti-tubercular drug discovery, though specific data for the piperidine-containing variant is lacking.

Antiproliferative Activity against Cancer Cell Lines (e.g., Huh-7, A549, HepG2)

Derivatives containing tetrazole and other nitrogen-based heterocyclic rings have demonstrated significant antiproliferative activities against various human cancer cell lines. The cytotoxic potential of these compounds is often evaluated through assays that measure cell viability, such as the MTT assay, with results typically reported as IC50 values (the concentration required to inhibit 50% of cell growth).

Research into (tetrazol-5-yl)methylindole derivatives has shown activity against the human liver carcinoma cell line, HepG2. nih.gov One particular compound in this series was identified as highly active, affecting cell viability in a dose-dependent manner with an IC50 value of 4.2 μM. nih.gov Similarly, studies on novel benzimidazole derivatives have revealed potent cytotoxic action against both A549 (lung cancer) and HepG2 cells, with IC50 values of 15.80 μM and 15.58 μM, respectively. jksus.org In some cases, the activity of these new compounds exceeds that of established chemotherapy drugs like cisplatin. jksus.org

Other heterocyclic structures, such as pyrazole (B372694) and pyrimidine (B1678525) derivatives, have also been investigated for their anticancer effects. These compounds have shown strong antiproliferative activity on tumor cells by targeting mechanisms like DNA intercalation and the inhibition of topoisomerase II (topo-II), an enzyme crucial for cell division. nih.govrsc.org For example, a specific pyrimidine derivative was found to be highly active against A549, HepG2, and other cancer cell lines, with IC50 values of 5.50 μM and 7.12 μM, respectively. nih.gov Flow cytometry experiments with other complex molecules have also been used to quantify apoptosis, showing significant induction of programmed cell death in HepG2 and Huh-7 cell lines. researchgate.net

Table 1: Antiproliferative Activity (IC50) of Related Heterocyclic Compounds
Compound ClassA549 (μM)HepG2 (μM)Huh-7 (μM)Reference
(Tetrazol-5-yl)methylindole derivativeN/A4.2N/A nih.gov
Benzimidazole derivative (se-182)15.8015.58N/A jksus.org
Pyrimidine derivative (Compound 4)5.507.12N/A nih.gov
Isonicotinohydrazone-Hg(II) Complex (PTIH)28.36% apoptosis99.30% apoptosis61.82% apoptosis researchgate.net

Anti-inflammatory Efficacy (e.g., inhibition of inflammatory mediators)

Inflammation is a biological process involving various mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenases (COX-1 and COX-2). nih.gov Compounds containing piperazine or tetrazole rings have shown notable anti-inflammatory properties by modulating these pathways.

For instance, a series of methyl salicylate (B1505791) derivatives incorporating a piperazine moiety demonstrated potent anti-inflammatory activity. nih.gov Specific compounds from this series were found to significantly inhibit the release of LPS-induced IL-6 and TNF-α in RAW264.7 macrophages in a dose-dependent manner. nih.gov Furthermore, these derivatives were shown to reduce the upregulation of the COX-2 enzyme, a key player in the inflammatory cascade. nih.gov Similarly, certain tetrazole derivatives have been identified as potent anti-inflammatory agents in carrageenan-induced rat paw edema models, a standard method for screening anti-inflammatory drugs. nih.gov

The mechanism of action for related heterocyclic compounds often involves the suppression of pro-inflammatory mediators. mdpi.com Studies on 1,3,5-triazine (B166579) derivatives have shown that they can significantly reduce levels of TNF-α, IL-1β, and IL-6, in addition to inhibiting COX-1 and COX-2 enzymes. mdpi.com This broad inhibition of inflammatory markers highlights the potential of nitrogen-containing heterocyclic structures in developing new anti-inflammatory agents.

Table 2: Anti-inflammatory Effects of Related Compounds
Compound ClassMechanism of ActionKey FindingsReference
Methyl Salicylate-Piperazine DerivativesInhibition of pro-inflammatory cytokines and COX-2Significantly inhibited TNF-α and IL-6 release; attenuated COX-2 upregulation. nih.gov
Tetrazole DerivativesInhibition of edemaFound to be potent anti-inflammatory compounds in rat paw edema model. nih.gov
1,3,5-Triazine DerivativesSuppression of pro-inflammatory mediatorsReduced levels of TNF-α, IL-1β, IL-6, COX-1, and COX-2. mdpi.com

Neuroprotective Effects in Preclinical Models

Neurodegenerative disorders like Parkinson's and Alzheimer's disease are characterized by progressive neuronal loss. nih.govnih.gov The piperidine scaffold is a core component of several molecules investigated for neuroprotective properties.

Piperine (B192125), a natural alkaloid containing a piperidine ring, has demonstrated protective effects on dopaminergic neurons in a mouse model of Parkinson's disease. nih.govresearchgate.net Its neuroprotective action is attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.govresearchgate.net Studies have shown that piperine can reduce the activation of microglia, decrease the expression of the inflammatory cytokine IL-1β, and mitigate oxidative stress in the brain. nih.govresearchgate.net

Furthermore, synthetic derivatives incorporating heterocyclic rings have shown promise. A study on 5-(4-pyridinyl)-1,2,4-triazole derivatives resulted in the identification of a compound capable of preventing neurodegeneration induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). nih.gov In the context of Alzheimer's disease, molecular hybrids of piperidine and oxadiazole have been developed as multifunctional agents. These compounds aim to reduce the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. acs.org

Other Reported Biological Activities (e.g., antiviral, herbicidal, analgesic)

In addition to the activities mentioned above, compounds featuring tetrazole and piperidine/piperazine moieties have been explored for a range of other biological applications.

Analgesic Activity: Tetrazole derivatives have been shown to possess significant analgesic (anti-nociceptive) properties. nih.govymerdigital.com In studies using the tail-flick method, certain tetrazole compounds exhibited promising pain-relief potential. ymerdigital.com Similarly, piperazine derivatives have been investigated for their ability to reduce pain in both neurogenic and inflammatory models, with effects mediated through central nervous system pathways. nih.gov

Antiviral Activity: The broader class of tetrazolium compounds has been noted for its pharmacological properties, which include antiviral activities. nih.gov

Herbicidal Activity: In the field of agriculture, piperazine derivatives have been synthesized and evaluated for their herbicidal effects. bohrium.com Specific compounds have been tested for their ability to inhibit the root and shoot growth of various monocotyledonous and dicotyledonous weeds. bohrium.com

Antimicrobial Activity: Several 5-thio-substituted tetrazole derivatives have demonstrated moderate activity against various bacterial and fungal organisms. nih.gov Some indole (B1671886) derivatives containing a tetrazole ring have shown strong activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

Table 3: Summary of Other Biological Activities
ActivityRelevant MoietyReported FindingsReference
AnalgesicTetrazole, PiperazineDemonstrated anti-nociceptive effects in various pain models. nih.govymerdigital.comnih.gov
AntiviralTetrazoliumGeneral pharmacological property reported for the compound class. nih.gov
HerbicidalPiperazineInhibition of root and shoot growth in weed species. bohrium.com
AntimicrobialTetrazoleActivity against Gram-negative bacteria and fungi. nih.gov

Structure Activity Relationship Sar Studies of 4 1 Methyl 1h Tetrazol 5 Yl Piperidine Analogues

Influence of Substituents on the Tetrazole Ring on Biological Activity

The tetrazole ring, despite its relative simplicity, offers critical points for modification that can profoundly impact a molecule's biological profile. The nature and position of substituents on the nitrogen atoms are particularly important, influencing the electronic properties, stability, and binding interactions of the entire molecule. mdpi.com

Alkylation of the tetrazole ring is a critical determinant of biological activity, primarily due to the formation of two distinct regioisomers: N1- and N2-substituted tetrazoles. mdpi.com The position of the alkyl group dictates the three-dimensional arrangement of the molecule and its electronic distribution, leading to significant differences in pharmacological effects. researchgate.net

The alkylation of a 5-substituted tetrazolate anion typically yields a mixture of 1,5- and 2,5-disubstituted products. mdpi.com The ratio of these isomers is influenced by factors such as the steric bulk of the substituent at the C5 position and the alkylating agent itself. mdpi.com For instance, bulky substituents tend to favor the formation of the N2 isomer. mdpi.com These regioisomers often possess distinct biological profiles. A notable example is seen in analogues of LY2183240, where the 2,5-regioisomer demonstrated potent and selective antibacterial activity against certain Gram-positive bacteria, whereas the corresponding 1,5-regioisomer was devoid of any antibacterial effect. researchgate.net This stark difference underscores the critical role of the nitrogen atom's position in the structure-activity relationship. researchgate.net

Compound ModificationKey FindingImpact on Biological ActivityReference
N-Alkylation Position (N1 vs. N2)Alkylation of the tetrazole ring produces N1 and N2 regioisomers with distinct properties.In LY2183240 analogues, the 2,5-isomer showed potent antibacterial activity while the 1,5-isomer was inactive, highlighting the critical influence of substitution position. researchgate.net
N-H vs. N-AlkylAlkylation increases lipophilicity compared to the N-H tetrazole.Enhanced ability to cross cell membranes and prevents formation of the tetrazolate anion at physiological pH. mdpi.com
Steric HindranceBulky substituents on the alkylating agent or at the C5-position of the tetrazole favor the formation of the N2 isomer.Can be used as a synthetic strategy to selectively produce one regioisomer over the other, allowing for targeted biological evaluation. mdpi.com

Replacing the N-methyl group of the tetrazole with aromatic or heteroaromatic rings introduces significant steric and electronic changes that can modulate biological activity. While specific SAR data for N-aryl substitutions on the 4-(tetrazol-5-yl)-piperidine core is limited, general principles can be inferred. An N-aryl substituent introduces a bulky, rigid group that can engage in π-π stacking or other non-covalent interactions with a biological target.

Modulation of the Piperidine (B6355638) Ring Substitutions and Conformations

The piperidine ring is a common scaffold in pharmaceuticals, and its substitution pattern is a powerful tool for fine-tuning a compound's pharmacological profile. nih.govajchem-a.com Modifications to the piperidine nitrogen, the stereochemistry of substituents, and the position of these substituents can all have profound effects on biological activity. thieme-connect.comajchem-a.com

The nitrogen atom of the piperidine ring is a common site for modification, allowing for the introduction of a wide variety of substituents that can probe interactions with a target protein and alter the molecule's physicochemical properties.

N-benzyl groups are frequently introduced in SAR studies. Research on a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of steroid-5α-reductase revealed that bulky and lipophilic groups at the piperidine nitrogen were often favorable for activity. nih.gov For instance, compounds with N-diphenylacetyl and N-diphenylcarbamoyl substituents showed potent inhibition of both type 1 and type 2 isozymes. nih.gov In contrast, a simple N-benzyl group resulted in weaker activity. nih.gov This suggests that the N-substituent can occupy a large hydrophobic pocket in the enzyme's active site. Further studies on cholinesterase inhibitors found that introducing a phenyl group on the nitrogen of amide moieties attached to an N-benzylpiperidine core resulted in enhanced activity. researchgate.netnih.gov

N-Substituent on PiperidineTargetActivity (IC50, µM) - Rat 5α-ReductaseReference
Benzoyl5α-Reductase Type 1 / Type 2>10 / >10 nih.gov
Benzyl5α-Reductase Type 1 / Type 2>10 / >10 nih.gov
Diphenylacetyl5α-Reductase Type 1 / Type 23.44 / 0.37 nih.gov
Dicyclohexylacetyl5α-Reductase Type 1 / Type 2~10 / 0.08 nih.gov
Diphenylcarbamoyl5α-Reductase Type 1 / Type 20.54 / 0.69 nih.gov

The three-dimensional structure of a molecule is paramount for its interaction with chiral biological targets like receptors and enzymes. The introduction of substituents on the piperidine ring can create stereocenters, leading to the formation of enantiomers and diastereomers (cis/trans isomers), which often exhibit different biological activities. thieme-connect.com

The spatial arrangement of substituents on the piperidine ring affects the preferred conformation (chair, boat, or twist-boat) of the ring itself. This, in turn, determines the orientation of the substituents (axial vs. equatorial), which can be critical for proper alignment within a binding site. For example, in the development of PCAF inhibitors, it was found that moving a substituent from the 4-position to the 3-position of the piperidine ring led to a significant improvement in potency, highlighting the sensitivity of the target to the precise spatial location of the interacting group. thieme-connect.com The ability to synthesize specific stereoisomers, often through methods like asymmetric hydrogenation or chiral pool synthesis, is therefore essential for optimizing biological activity. researchgate.netresearchgate.net The relative stereochemistry of cis and trans isomers can often be confirmed by analyzing J values in 1H NMR spectra or through single-crystal X-ray diffraction. nih.gov

The location of substituents on the carbon atoms of the piperidine ring (positions 2, 3, and 4) is a key aspect of SAR. Different positions offer distinct vectors for substituents to project into and interact with a biological target.

Linker Length and Moiety Effects Between Tetrazole and Piperidine

The nature and length of the linker connecting the tetrazole and piperidine rings are critical determinants of the biological activity of 4-(1-methyl-1H-tetrazol-5-yl)-piperidine analogues. While direct SAR studies systematically varying the linker length for this specific scaffold are not extensively documented in publicly available literature, the strategic introduction of flexible spacer chains is a known tactic in medicinal chemistry to optimize ligand-receptor interactions. Such linkers can allow the heterocyclic moieties to adopt more favorable orientations for target binding. mdpi.com The composition of the linker, including the presence of heteroatoms, can also significantly influence the molecule's physicochemical properties and biological activity. mdpi.com

An illustrative example of the linker's importance can be drawn from a study on a closely related analogue, (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. mdpi.com In this molecule, a thioether (-S-) linkage connects the 1-methyl-1H-tetrazole moiety to a cyclopentene (B43876) ring, a carbocyclic analogue of the piperidine ring. The synthesis of this compound was achieved through the nucleophilic ring-opening of a 6-azabicyclo[3.1.0]hex-3-en-2-ol with 1-methyl-1H-tetrazole-5-thiol. mdpi.com The use of a thioether linker introduces a specific bond length, angle, and electronic character between the two cyclic systems, which in turn defines the spatial relationship and potential interactions with a biological target. mdpi.com

The rationale for exploring different linkers is to modulate the molecule's conformational flexibility and polarity. A longer, more flexible linker could allow the tetrazole and piperidine rings to access a wider range of conformations, potentially leading to an improved fit in a binding pocket. Conversely, a more rigid linker could lock the molecule into a bioactive conformation, reducing the entropic penalty of binding. The inclusion of heteroatoms like oxygen or nitrogen in the linker can introduce hydrogen bonding capabilities, which may be crucial for receptor affinity.

While a comprehensive SAR table for linker modifications of this compound is not available, the principles of medicinal chemistry suggest that variations such as replacing the direct connection with short alkyl chains (e.g., -CH2-, -CH2CH2-), ethers (e.g., -O-CH2-), or amides (e.g., -C(O)NH-) would likely have a profound impact on the biological profile of the resulting analogues.

Bioisosteric Replacements of the Tetrazole Moiety

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, is a cornerstone of drug design. The tetrazole moiety in this compound is a common bioisostere for a carboxylic acid group and can also be replaced by other five-membered heterocycles to modulate a compound's biological activity, metabolic stability, and pharmacokinetic properties. nih.gov

One of the most common bioisosteric replacements for a tetrazole ring is an oxadiazole ring. nih.gov A study on derivatives of tariquidar (B1662512) and elacridar (B1662867) explored the replacement of an amide group with 2,5- and 1,5-disubstituted tetrazoles, as well as 2,5-disubstituted-1,3,4-oxadiazoles, to act as P-glycoprotein (P-gp) modulators. unifi.itunito.it The results indicated that both tetrazole and oxadiazole derivatives were potent inhibitors of P-gp transport activity. unifi.itunito.it This highlights the viability of oxadiazoles (B1248032) as effective bioisosteres for tetrazoles in this chemical space.

The following table presents data on the P-gp inhibitory activity of tetrazole and oxadiazole bioisosteres in a series of P-gp modulators, demonstrating the comparable, and in some cases enhanced, activity of the oxadiazole analogues.

CompoundHeterocycleSubstitution PatternP-gp EC50 (µM)
Compound 7Tetrazole2,5-disubstituted0.145
Compound 8Tetrazole2,5-disubstituted0.141
Compound 10Tetrazole1,5-disubstituted0.150
Compound 11Tetrazole1,5-disubstituted0.109
Compound 151,3,4-Oxadiazole2,5-disubstituted0.015
Compound 161,3,4-Oxadiazole2,5-disubstituted0.088
Compound 181,3,4-Oxadiazole2,5-disubstituted0.035
Compound 191,3,4-Oxadiazole2,5-disubstituted0.031
Compound 211,3,4-Oxadiazole2,5-disubstituted0.027
Compound 221,3,4-Oxadiazole2,5-disubstituted0.019

Data sourced from a study on P-gp modulators. unifi.it

The rationale for such replacements often lies in fine-tuning the electronic properties and metabolic stability of the molecule. While tetrazoles are good mimics of carboxylic acids in terms of acidity and ability to participate in hydrogen bonding, they can be susceptible to metabolic degradation. nih.gov Oxadiazoles, being more resistant to hydrolysis than esters and some amides, can offer improved metabolic stability. nih.govresearchgate.net The choice between different oxadiazole isomers (e.g., 1,2,4-oxadiazole (B8745197) vs. 1,3,4-oxadiazole) can also have a significant impact on the electronic distribution and vectoral properties of the molecule, leading to differences in biological activity. nih.gov

Correlation of Conformational Preferences with Biological Outcomes

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its biological activity. For piperidine-containing compounds like this compound, the conformational preferences of the piperidine ring and the relative orientation of its substituents are critical for receptor recognition and binding.

The piperidine ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions. The energetic preference for one position over the other can be influenced by the nature of the substituents and their interactions. For instance, the introduction of a fluorine atom onto the piperidine ring can significantly alter its conformational equilibrium and basicity (pKa), which in turn can affect its interaction with biological targets. acs.org

A clear example of the correlation between conformation and biological outcome is seen in the development of anti-tuberculosis agents based on a piperidinol scaffold. In a series of 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol analogues, the stereochemistry at the 2-hydroxypropyl side chain had a profound effect on their anti-tuberculosis activity.

The following table illustrates the difference in minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis for two stereoisomers of a piperidinol analogue.

CompoundStereochemistryMIC (µg/mL)
Analogue 4m(S)-enantiomer0.78
Analogue 4n(R)-enantiomer3.13

Data sourced from a study on piperidinol analogues as anti-tuberculosis agents. nih.gov

The data clearly show that the (S)-enantiomer is significantly more potent than the (R)-enantiomer, indicating that the specific spatial arrangement of the substituents is crucial for its biological activity. This difference in activity is a direct consequence of the different ways the two enantiomers can interact with their biological target.

In the context of this compound analogues, the stereochemistry at the 4-position of the piperidine ring, if it were to become a chiral center through further substitution, would be expected to have a significant impact on biological activity. Similarly, constraining the conformation of the piperidine ring through the introduction of rigidifying elements could lead to more potent and selective compounds by pre-organizing the molecule in its bioactive conformation.

Mechanistic Studies of Biological Actions of 4 1 Methyl 1h Tetrazol 5 Yl Piperidine Derivatives

Investigation of Molecular Targets and Pathways

The biological effects of 4-(1-methyl-1H-tetrazol-5-yl)-piperidine derivatives are initiated by their interaction with specific molecular targets. Studies have identified key proteins and pathways that are modulated by these compounds.

A significant molecular target identified for a derivative of this class is the N-Methyl-D-Aspartate (NMDA) receptor. Specifically, the tetrazole-substituted amino acid (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid has been identified as a potent and selective NMDA antagonist. nih.gov The antagonist activity was found to reside specifically with the (-)-isomer of the compound. nih.gov This targeting of the NMDA receptor, a crucial component of glutamatergic neurotransmission in the central nervous system, positions these derivatives as potential modulators of neuronal activity.

Beyond the nervous system, other research on broader classes of tetrazole-containing compounds suggests potential molecular targets in different therapeutic areas. For instance, molecular docking studies have pointed towards DNA gyrase as a potential target for antibacterial activity and thymidylate synthase for anticancer effects. uobaghdad.edu.iq Other investigations into 5-substituted 1H-tetrazoles have explored their interaction with the CSNK2A1 receptor, a protein kinase implicated in cancer. nih.gov These findings indicate that the tetrazolyl-piperidine scaffold can be adapted to interact with a variety of biological targets depending on its other substitutions.

Elucidation of Ligand-Protein Binding Mechanisms

Understanding how these derivatives bind to their protein targets is crucial for explaining their activity. This involves characterizing the affinity of the ligand for the protein and the specific molecular interactions that stabilize the complex.

For the NMDA receptor antagonist (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid, the affinity for the receptor was quantified using a specific radioligand. nih.gov The study determined an IC50 value of 67 ± 6 nM, indicating a high-affinity binding interaction. nih.gov Such quantitative data is fundamental to understanding the potency of the compound.

Molecular docking and simulation studies on various tetrazole and piperidine (B6355638) derivatives have provided further insights into the binding mechanisms at an atomic level. uobaghdad.edu.iqnih.govnih.gov These computational methods predict the preferred orientation of the ligand within the protein's binding site and identify key interactions. The tetrazole ring, with its planar structure and multiple nitrogen atoms, is recognized as a critical feature for interacting with protein acceptors. uobaghdad.edu.iq Studies have shown that the binding of ligands can be stabilized by a network of hydrogen bonds and salt bridges with surrounding amino acid residues. nih.gov For example, molecular docking of certain 5-substituted 1H-tetrazoles revealed a binding energy of -6.8687 kcal/mol with the CSNK2A1 receptor, suggesting a stable interaction. nih.gov

Table 1: Binding Affinity of a 4-(1H-tetrazol-5-ylmethyl)piperidine Derivative
Compound DerivativeMolecular TargetBinding Affinity (IC50)
(+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acidNMDA Receptor67 ± 6 nM nih.gov

Studies on DNA Interactions (e.g., DNA binding constants)

Certain derivatives containing the tetrazolyl-piperidine scaffold have been investigated for their ability to interact directly with DNA. This is a common mechanism for various anticancer and antimicrobial agents. These interactions can range from non-covalent binding in the grooves of the DNA helix to intercalation between base pairs.

Quantitative studies have been performed on metal complexes featuring tetrazolylacetic acids as ligands to determine their DNA binding capabilities. researchgate.net Using spectrophotometric methods with calf thymus DNA, researchers have calculated the binding constants (Kb) for these compounds. The results showed effective binding, with Kb values in the range of (3.67–5.93) × 10⁵ mol⁻¹ L⁻¹ for Palladium(II) complexes and (7.82–13.30) × 10⁵ mol⁻¹ L⁻¹ for the corresponding Platinum(II) complexes. researchgate.net The negative Gibbs free energy values (ΔGb) further confirmed a spontaneous and effective binding process between these complexes and DNA. researchgate.net

Furthermore, the piperidine substituent itself has been shown to play a role in these interactions. In studies of metal complexes designed to bind G-quadruplex DNA, ethyl-piperidine substituents were noted as important for establishing extra non-covalent interactions with the DNA structure. uniroma1.it Other research on platinum complexes with a piperidine ligand demonstrated that these compounds could unwind double-stranded DNA and alter its conformation. nih.gov

Table 2: DNA Binding Constants for Tetrazole-Containing Metal Complexes
Complex TypeBinding Constant (Kb) with Calf Thymus DNA (mol⁻¹ L⁻¹)Gibbs Free Energy of Binding (ΔGb) (kJ mol⁻¹)
trans-[PdCl2L2] with tetrazolylacetic acid ligands(3.67–5.93) × 10⁵ researchgate.net-(31.7–34.9) researchgate.net
trans-[PtCl2L2] with tetrazolylacetic acid ligands(7.82–13.30) × 10⁵ researchgate.net-(31.7–34.9) researchgate.net

Cellular Mechanism of Action (e.g., cell cycle modulation, cytokine release inhibition)

The interaction of these derivatives at the molecular level translates into broader effects on cellular processes. Mechanistic studies have focused on how these compounds affect cell fate, including processes like cell proliferation, the cell cycle, and apoptosis (programmed cell death).

Investigations into tetrazole derivatives have demonstrated significant effects on the cell cycle and apoptosis induction, particularly in cancer cell lines. For example, a study on pyrazolo[1,2-a]benzo nih.govuobaghdad.edu.iquniroma1.itsynhet.comtetrazinone derivatives, which contain a tetrazole ring system, found that the most active compounds induced apoptosis and caused cell cycle arrest in the S phase in HeLa cervical cancer cells. nih.gov Similarly, piperazine-tetrazole hybrids were shown to have anti-proliferative activity against MCF-7 and HepG2 cancer cell lines, which was correlated with the induction of apoptosis. researchgate.net The mechanism for this effect was linked to the upregulation of pro-apoptotic proteins like BAX and JUN, and the downregulation of cell cycle-related proteins such as CDK1. researchgate.net These findings suggest a promising mechanism for the anticancer potential of tetrazole-based compounds.

Table 3: Cellular Mechanisms of Action for Tetrazole Derivatives
Compound ClassCell Line(s)Observed Cellular Effect
Pyrazolo[1,2-a]benzo nih.govuobaghdad.edu.iquniroma1.itsynhet.comtetrazinone derivativesHeLa (cervix cancer)Apoptosis induction, Cell cycle arrest in S phase nih.gov
Piperazine-tetrazole hybridsMCF-7 (breast cancer), HepG2 (liver cancer)Anti-proliferative activity, Apoptosis induction researchgate.net

Future Directions and Research Perspectives in Tetrazole Piperidine Chemistry

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

Future research will heavily focus on creating novel derivatives of the tetrazole-piperidine core to enhance biological activity and specificity. A primary strategy involves the use of multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. nih.gov This approach enables the creation of large, diverse libraries of tetrazole-piperidine analogs with high structural complexity, which is crucial for screening against a wide array of biological targets. beilstein-journals.org

Key derivatization approaches include:

Modification of the Piperidine (B6355638) Ring: Introducing various substituents on the piperidine nitrogen or carbon atoms can significantly influence the compound's interaction with target receptors. For instance, Nenajdenko et al. demonstrated that using α-substituted cyclic amines, such as piperidines, in Ugi tetrazole multicomponent reactions can achieve high diastereoselectivity, which is critical for optimizing pharmacological activity. nih.gov

Functionalization of the Tetrazole Ring: While the 1-methyl group in 4-(1-methyl-1H-tetrazol-5-yl)-piperidine provides stability, exploring substitutions at other positions or on the methyl group itself could modulate the electronic properties and binding affinities of the molecule.

Hybrid Molecule Synthesis: A promising strategy is the hybridization of the tetrazole-piperidine scaffold with other known pharmacophores. mdpi.com For example, combining this scaffold with moieties known for anticancer or antimicrobial activity could lead to synergistic effects and novel mechanisms of action. mdpi.comnih.gov Research into 1,3,5-triazine (B166579) derivatives incorporating tetrazole and piperidine rings has shown potential for influencing DNA interaction and inhibiting tyrosine kinases, suggesting a path for creating multifunctional agents. eco-vector.combohrium.com

The goal of these strategies is to fine-tune the structure-activity relationship (SAR) of these compounds, leading to derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Integration of Advanced Computational Techniques in Compound Optimization

Computer-Aided Drug Design (CADD) is becoming indispensable for accelerating the discovery and optimization of new drug candidates. emanresearch.org For tetrazole-piperidine scaffolds, advanced computational techniques offer a rational approach to designing molecules with desired properties, thereby reducing the time and cost associated with traditional trial-and-error synthesis and screening.

Future computational efforts will likely concentrate on:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can predict how different tetrazole-piperidine derivatives will bind. emanresearch.org Studies on other piperidine and tetrazole derivatives have successfully used docking to understand key binding interactions, such as hydrogen bonding within a receptor's active site, guiding the design of more potent inhibitors. nih.govnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis can be employed. nih.gov This method correlates the 3D structure of a series of compounds with their biological activity to build predictive models that can guide the design of new, more active analogs. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the binding and the conformational changes that may occur. nih.gov This is crucial for understanding the finer details of molecular recognition and for optimizing the residence time of a drug on its target.

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process. emanresearch.orgnih.gov This allows researchers to prioritize candidates with favorable drug-like characteristics and avoid costly late-stage failures.

The integration of these computational methods will facilitate a more targeted and efficient optimization process for tetrazole-piperidine derivatives.

Investigation of Broader Therapeutic Potential beyond Current Applications

While tetrazole-piperidine derivatives have been investigated for a range of activities, significant opportunities exist to explore their potential in other therapeutic areas. The versatility of the tetrazole ring, present in over 20 marketed drugs, suggests a broad biological relevance. beilstein-journals.orgnih.gov

Future research should systematically screen this compound and its derivatives against a wider panel of biological targets, including:

Central Nervous System (CNS) Disorders: Certain tetrazole-piperidine analogs, such as cis-4-(tetrazol-5-ylmethyl)piperidine-2-carboxylic acid, have shown potent and selective antagonist activity at the NMDA receptor, indicating potential for treating neurodegenerative diseases and seizures. vu.edu.aunih.gov Further exploration of derivatives for activity at other CNS receptors (e.g., serotonin (B10506), dopamine) could yield treatments for depression and other neuropsychiatric disorders. researchgate.net

Oncology: The tetrazole scaffold is recognized as a "privileged scaffold" in the development of anticancer agents. nih.gov Derivatives have shown promise by targeting various mechanisms, including kinase inhibition and DNA interaction. nih.goveco-vector.com Screening tetrazole-piperidine libraries against a range of cancer cell lines and associated targets is a high-priority research area.

Infectious Diseases: Tetrazole-containing compounds have demonstrated a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. researchgate.netnih.govtandfonline.com Given the urgent need for new anti-infective agents to combat resistance, evaluating tetrazole-piperidine derivatives against resistant strains of bacteria and fungi is a critical avenue of investigation. nih.gov

Inflammatory and Metabolic Diseases: Research has indicated that some tetrazole derivatives possess anti-inflammatory properties. nih.gov Exploring the potential of the tetrazole-piperidine scaffold to modulate key pathways in inflammation and metabolic disorders could open up new therapeutic possibilities.

The following table summarizes the established and potential therapeutic applications of the tetrazole-piperidine scaffold.

Therapeutic AreaSpecific Target/ApplicationResearch Findings
CNS Disorders NMDA Receptor Antagonistcis-4-(tetrazol-5-ylmethyl)piperidine-2-carboxylic acid shows potent antagonist activity, suggesting use in neuroprotection and anticonvulsant therapy. vu.edu.aunih.gov
Monoamine Reuptake InhibitionTetrazole-piperidine structures are being explored as triple reuptake inhibitors for potential antidepressant effects. researchgate.net
Oncology Kinase Inhibition / DNA InteractionTetrazole-containing 1,3,5-triazine derivatives have shown the ability to interact with DNA and inhibit tyrosine kinases. eco-vector.combohrium.com
Infectious Diseases AntibacterialNovel 7-piperazinylquinolones with tetrazole moieties demonstrated significant activity against Gram-positive bacteria. nih.gov
AntiviralCertain tetrazole derivatives have been investigated for activity against viruses such as Herpes Simplex Virus and HIV. nih.gov
AntifungalThe tetrazole moiety is present in antifungal drug candidates, indicating potential for new antifungal agents. vu.edu.au
Inflammation Anti-inflammatory ActivityVarious synthesized tetrazole derivatives have exhibited weak to potent anti-inflammatory activity in preclinical models. nih.gov

This table is for informational purposes and is based on preclinical research findings.

Development of Prodrugs and Targeted Delivery Systems for Tetrazole-Piperidine Scaffolds

To overcome pharmacokinetic challenges such as poor absorption or to enhance tissue-specific delivery, the development of prodrugs and advanced delivery systems for tetrazole-piperidine compounds is a key future direction.

Prodrug Strategies: The acidic nature of the 1H-tetrazole ring can sometimes lead to poor oral bioavailability. nih.gov A common strategy is to mask the acidic moiety with a group that is cleaved in vivo to release the active drug. This approach can improve lipophilicity and absorption. researchgate.nettandfonline.com Bioorthogonal chemistry, such as using tetrazine-mediated reactions, offers an innovative way to activate prodrugs selectively at the target site, potentially leading to dual-drug activation systems where two active agents are formed simultaneously. nih.gov

Targeted Delivery Systems: For applications in areas like oncology, targeted delivery is crucial to maximize efficacy while minimizing systemic toxicity. This can be achieved by:

Conjugation: Attaching the tetrazole-piperidine compound to a targeting ligand (e.g., an antibody or peptide) that recognizes a specific receptor on cancer cells.

Nanoparticle Encapsulation: Encapsulating the drug within nanoparticles (e.g., liposomes or polymers) that can be engineered to accumulate at the tumor site through passive (the EPR effect) or active targeting.

These advanced delivery strategies hold the potential to transform promising tetrazole-piperidine compounds into more effective and safer therapeutic agents by ensuring they reach their intended site of action in sufficient concentrations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-methyl-1H-tetrazol-5-yl)-piperidine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cycloaddition reactions. For example, tetrazole rings can be introduced via [2+3] cycloaddition using sodium azide and nitriles under acidic conditions . Piperidine precursors may require protection/deprotection strategies to avoid side reactions. Optimization can employ factorial design experiments (e.g., varying temperature, solvent polarity, or catalyst loading) to maximize yield . Characterization via NMR (¹H/¹³C) and HPLC purity analysis is critical to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR can resolve piperidine ring protons (δ 1.5–3.5 ppm) and tetrazole methyl groups (δ 3.0–3.5 ppm). ¹³C NMR identifies quaternary carbons in the tetrazole ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₁₃N₅ for the base structure) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures >98% purity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screens include:

  • Enzyme inhibition assays : Test against kinases or phosphatases (e.g., phosphatase inhibition studies as in PF-06465469 analogs ).
  • Receptor binding assays : Radioligand displacement assays for GPCRs or neurotransmitter receptors, given structural similarity to piperidine-based ligands .
  • Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK-293 or HeLa) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinases or phosphatases). Focus on optimizing substituent interactions within active sites .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity .
  • MD simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-protein complexes over 100+ ns trajectories .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal assays : Validate initial findings with complementary techniques (e.g., SPR for binding affinity if radioligand assays show variability) .
  • Purity reassessment : Re-examine compound integrity via LC-MS to rule out degradation products .
  • Meta-analysis : Compare datasets across studies using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., cell line heterogeneity) .

Q. What strategies optimize its stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • pH stability profiling : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C, monitored by HPLC .
  • Prodrug design : Modify labile groups (e.g., esterify hydroxyls) to enhance metabolic stability .
  • Excipient screening : Use thermal analysis (DSC/TGA) to identify compatible formulation additives .

Q. How can synthetic scalability be balanced with environmental sustainability?

  • Methodological Answer :

  • Green chemistry principles : Replace toxic solvents (DMF, DCM) with biodegradable alternatives (Cyrene™, 2-MeTHF) .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Pd) to reduce heavy metal waste .
  • Process intensification : Implement flow chemistry for continuous synthesis, minimizing energy use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.